2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group and a methyl group attached to the thiazole ring, making it a unique derivative with specific properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide typically involves the bromination of 3-methylbenzo[d]thiazole. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include methyl derivatives of the original compound.
Scientific Research Applications
2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antiviral activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-3-ethylbenzo[d]thiazol-3-ium bromide
- 2-(Bromomethyl)-3-phenylbenzo[d]thiazol-3-ium bromide
- 2-(Bromomethyl)-3-chlorobenzo[d]thiazol-3-ium bromide
Uniqueness
2-(Bromomethyl)-3-methylbenzo[d]thiazol-3-ium bromide is unique due to the presence of both a bromomethyl and a methyl group on the thiazole ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H9Br2NS |
---|---|
Molecular Weight |
323.05 g/mol |
IUPAC Name |
2-(bromomethyl)-3-methyl-1,3-benzothiazol-3-ium;bromide |
InChI |
InChI=1S/C9H9BrNS.BrH/c1-11-7-4-2-3-5-8(7)12-9(11)6-10;/h2-5H,6H2,1H3;1H/q+1;/p-1 |
InChI Key |
DGAHGNNIKXHGGN-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)CBr.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.